molecular formula C18H18ClNO6 B15192584 Unii-1uhp520J4V

Unii-1uhp520J4V

Katalognummer: B15192584
Molekulargewicht: 379.8 g/mol
InChI-Schlüssel: PXFCVALKVVALQA-KYWPAZAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UNII-1UHP520J4V (CAS 41841-16-1) is a brominated aromatic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Key physicochemical properties include:

  • LogP (octanol-water partition coefficient): 2.44–2.71 (indicating moderate lipophilicity).
  • Solubility: Ranges from 0.0419 mg/mL to 0.219 mg/mL, classified as "soluble" in experimental conditions.
  • Pharmacokinetic profile: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and selective inhibition of the CYP1A2 enzyme .
  • Synthetic accessibility: Rated 1.46 (scale: 1 = easy to synthesize, 10 = difficult) .

The compound is synthesized using 1,4-dioxane as a solvent under optimized reaction conditions, yielding a purity-compliant product suitable for pharmaceutical and material science applications .

Eigenschaften

Molekularformel

C18H18ClNO6

Molekulargewicht

379.8 g/mol

IUPAC-Name

(4R,6S,8S,9E,11E)-16-chloro-17,19-dihydroxy-13-hydroxyimino-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-2-one

InChI

InChI=1S/C18H18ClNO6/c1-9-6-15-14(26-15)5-3-2-4-10(20-24)7-11-16(18(23)25-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22,24H,6-7H2,1H3/b4-2+,5-3+,20-10?/t9-,14+,15+/m1/s1

InChI-Schlüssel

PXFCVALKVVALQA-KYWPAZAJSA-N

Isomerische SMILES

C[C@@H]1C[C@H]2[C@@H](O2)/C=C/C=C/C(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Kanonische SMILES

CC1CC2C(O2)C=CC=CC(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1

Herkunft des Produkts

United States

Vorbereitungsmethoden

KF-25706 is synthesized from radicicol through a series of chemical reactions. The synthetic route involves the conversion of radicicol to its oxime derivative under specific reaction conditions. The preparation of KF-25706 typically involves the use of reagents such as hydroxylamine and various solvents .

Analyse Chemischer Reaktionen

KF-25706 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

KF-25706 exerts its effects by binding to the Hsp90 chaperone, interfering with its function. Hsp90 family chaperones are essential for the stability and function of several signaling molecules involved in cell growth and survival. By binding to Hsp90, KF-25706 destabilizes these signaling molecules, leading to their depletion and subsequent inhibition of tumor cell growth . The molecular targets of KF-25706 include proteins such as p185 erbB2, Raf-1, cyclin-dependent kinase 4, and mutant p53 .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

UNII-1UHP520J4V belongs to a class of brominated esters with structural analogs differing in substituents or functional groups. Below is a comparative analysis with two closely related compounds (similarity scores: 0.98 and 0.92 ) based on structural and functional criteria .

Structural and Physicochemical Comparison

Property UNII-1UHP520J4V Compound A (Similarity: 0.98) Compound B (Similarity: 0.92)
Molecular Formula C₉H₉BrO₂ C₁₀H₁₁BrO₂ C₈H₇BrO₂
Molecular Weight (g/mol) 229.07 259.10 215.05
LogP 2.44–2.71 2.89–3.12 2.01–2.25
Solubility (mg/mL) 0.0419–0.219 0.028–0.156 0.103–0.305
CYP1A2 Inhibition Yes Yes No
BBB Permeability Yes No Yes

Functional and Pharmacological Differences

Compound A (C₁₀H₁₁BrO₂): Structural difference: Additional methyl group increases molecular weight and lipophilicity (higher LogP), reducing solubility and BBB penetration .

Compound B (C₈H₇BrO₂) :

  • Structural difference : Smaller aromatic ring system lowers molecular weight and LogP, enhancing solubility but eliminating CYP1A2 inhibition .
  • Application : Suitable for CNS-targeted drug delivery due to retained BBB permeability.

Key Research Findings

Structure-Activity Relationships (SAR) :

  • The bromine atom in UNII-1UHP520J4V is critical for CYP1A2 inhibition, as its removal (e.g., in Compound B) abolishes enzyme interaction .
  • Methyl substituents (Compound A) increase steric bulk, reducing BBB permeability but enhancing metabolic stability .

Pharmacokinetic Trade-offs :

  • UNII-1UHP520J4V balances moderate LogP and solubility, enabling both oral bioavailability and CNS penetration, a rare combination in its class .

Synthetic Challenges :

  • Bromination steps in UNII-1UHP520J4V’s synthesis require precise temperature control to avoid byproducts, whereas Compound B’s simpler structure allows higher yields .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Profiles

Parameter UNII-1UHP520J4V Compound A Compound B
Molecular Weight 229.07 259.10 215.05
LogP 2.71 3.12 2.25
Solubility (mg/mL) 0.219 0.156 0.305
CYP1A2 Inhibition Yes Yes No
BBB Permeability Yes No Yes

Table 2: Structural Features Influencing Bioactivity

Feature UNII-1UHP520J4V Compound A Compound B
Key Substituent Bromine, ester group Bromine, methyl-ester group Bromine, smaller aryl group
Impact on LogP Moderate lipophilicity Increased lipophilicity Reduced lipophilicity
Role in Bioactivity CYP1A2 inhibition Metabolic stability Enhanced solubility

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.